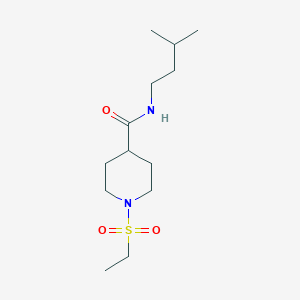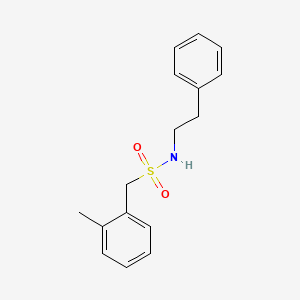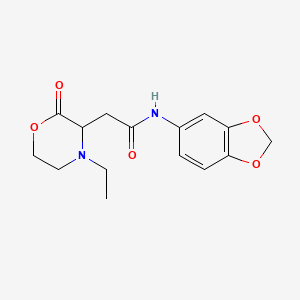
1-(ethylsulfonyl)-N-(3-methylbutyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(ethylsulfonyl)-N-(3-methylbutyl)-4-piperidinecarboxamide, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancers, including hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). ABT-199 has shown promising results in preclinical and clinical studies, making it a potential therapeutic option for patients with BCL-2 overexpressing cancers.
Mécanisme D'action
1-(ethylsulfonyl)-N-(3-methylbutyl)-4-piperidinecarboxamide selectively binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins such as BIM. This leads to the release of pro-apoptotic proteins and the induction of apoptosis in cancer cells that are dependent on BCL-2 for survival.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in BCL-2 dependent cancer cells, while sparing normal cells that do not rely on BCL-2 for survival. This selectivity is thought to be due to the high expression of BCL-2 in cancer cells compared to normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(ethylsulfonyl)-N-(3-methylbutyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its selectivity for BCL-2 and its ability to induce apoptosis in cancer cells. However, it also has limitations, including the potential for off-target effects and the development of resistance in some cancer cells.
Orientations Futures
There are several future directions for research on 1-(ethylsulfonyl)-N-(3-methylbutyl)-4-piperidinecarboxamide. One area of focus is the development of combination therapies that target multiple pathways involved in cancer cell survival. Another area of interest is the identification of biomarkers that can predict response to this compound and guide patient selection. Finally, there is also interest in exploring the use of this compound in other BCL-2 dependent cancers, such as multiple myeloma and acute myeloid leukemia.
Applications De Recherche Scientifique
1-(ethylsulfonyl)-N-(3-methylbutyl)-4-piperidinecarboxamide has been extensively studied in preclinical and clinical settings. In vitro studies have shown that this compound induces apoptosis in BCL-2 dependent cancer cells, including CLL and NHL. In vivo studies in mouse models have demonstrated the efficacy of this compound in reducing tumor burden and improving survival rates.
Clinical trials have also shown promising results. A phase 1 study of this compound in patients with relapsed/refractory CLL demonstrated an overall response rate of 79%, with 20% of patients achieving a complete response. A phase 2 study in patients with relapsed/refractory NHL showed an overall response rate of 44%, with 18% of patients achieving a complete response.
Propriétés
IUPAC Name |
1-ethylsulfonyl-N-(3-methylbutyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3S/c1-4-19(17,18)15-9-6-12(7-10-15)13(16)14-8-5-11(2)3/h11-12H,4-10H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQVHKPTSFPDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4428173.png)
![6-(1-pyrrolidinyl)tetrazolo[5,1-a]phthalazine](/img/structure/B4428182.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4428186.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4428192.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4428195.png)
![N-(2-ethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4428199.png)
![N-bicyclo[2.2.1]hept-2-yl-1-phenylmethanesulfonamide](/img/structure/B4428206.png)
![N-{3-[(methylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}tetrahydrofuran-3-carboxamide](/img/structure/B4428214.png)
amine dihydrochloride](/img/structure/B4428222.png)

![2,4-dimethoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4428232.png)
amine hydrochloride](/img/structure/B4428264.png)

![N-(1-ethylpropyl)-1-[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4428270.png)